(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid
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Overview
Description
“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid”, also known as Fmoc-4-Br-DL-Phe-OH, is a chemical compound with the molecular formula C25H22BrNO4. It is used in research .
Molecular Structure Analysis
The molecular weight of this compound is 480.36 g/mol . The InChI code for this compound is 1S/C25H22BrNO4/c26-17-11-9-16 (10-12-17)13-18 (14-24 (28)29)27-25 (30)31-15-23-21-7-3-1-5-19 (21)20-6-2-4-8-22 (20)23/h1-12,18,23H,13-15H2, (H,27,30) (H,28,29)/t18-/m0/s1 .Scientific Research Applications
Phosphonic Acid Derivatives
Phosphonic acid derivatives, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications across a broad spectrum of scientific research fields including chemistry, biology, and physics. These compounds are utilized for their bioactive properties (in drugs and pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).
Levulinic Acid in Drug Synthesis
Levulinic acid, identified as a key building block chemical from biomass, underscores the utility of carboxyl and carbonyl functional groups in drug synthesis. Its derivatives contribute to a variety of value-added chemicals and play crucial roles in cancer treatment, medical materials, and other medical fields, emphasizing the flexibility and uniqueness in drug synthesis applications (Zhang et al., 2021).
Methionine Sources and Bioefficacy
Research on 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) explores their chemical, metabolic, nutritional, and statistical aspects in bioefficacy, highlighting differences in their absorption, enzymatic conversion, and utilization by animals. These findings are crucial for formulating animal feeds and understanding their metabolic processes (Vázquez-Añón et al., 2017).
Amino Acid Functionalization on Quantum Dots
Amino acids serve as functional groups to enhance the electronic and optical properties of carbon-based quantum dots, making them suitable for various applications, including optoelectronic devices. This emphasizes the importance of amino acid functionalities in advancing material science for future applications (Ravi et al., 2021).
Carboxylic Acids in Biocatalyst Inhibition
Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is vital for biorenewable chemical production. Carboxylic acids, even at low concentrations, can inhibit microbial growth, which is significant for designing robust engineered microbes for industrial applications (Jarboe et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements for this compound are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
(3S)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFLELHTJMABC-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142215 |
Source
|
Record name | (βS)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-86-7 |
Source
|
Record name | (βS)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270062-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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